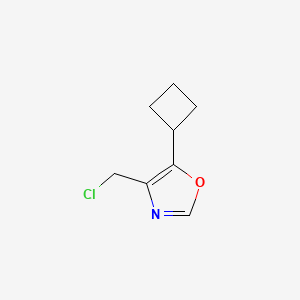

4-(Chloromethyl)-5-cyclobutyl-1,3-oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

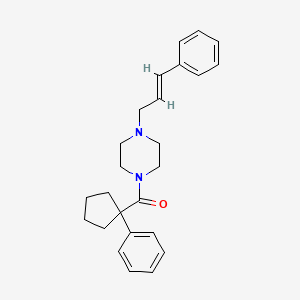

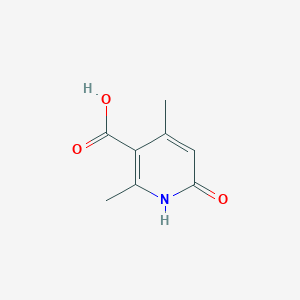

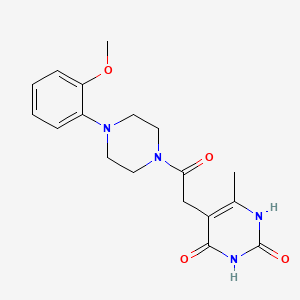

“4-(Chloromethyl)-5-cyclobutyl-1,3-oxazole” is likely a synthetic organic compound. The name suggests it contains a chloromethyl (-CH2Cl) group and a cyclobutyl group attached to a 1,3-oxazole ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Chloromethyl)-5-cyclobutyl-1,3-oxazole” aren’t available in the sources I found. Such properties would typically include melting point, boiling point, solubility in various solvents, and stability under various conditions .Aplicaciones Científicas De Investigación

Cytotoxic Activity Against Cancer Cells

The compound has been utilized in the synthesis of new calix4arene derivatives, which have shown promising cytotoxic properties. These derivatives have been tested against various human cancer cell lines, including A549 (lung cancer), DLD-1 (colorectal carcinoma), HEPG2 (hepatocellular carcinoma), and PC-3 (prostate cancer), as well as a healthy epithelium cell line PNT1A. The results indicated that these derivatives inhibited the proliferation of cancer cells in a dose-dependent manner, suggesting potential applications in cancer treatment .

Pharmaceutical Intermediates

4-(Chloromethyl)-5-cyclobutyl-1,3-oxazole serves as an intermediate in pharmaceutical synthesis. It is involved in the production of various pharmaceutical compounds, highlighting its importance in drug development and synthesis .

Surface Property Modification

The compound has been used to modify the surface properties of polymers. For instance, it has been involved in the modification of poly(styrene)-based polymers to obtain tertiary amine-modified polymers. These modifications can significantly alter the interaction of polymers with their environment, which is crucial for applications in coatings, adhesives, and other material sciences .

Chloromethylation of Aromatic Compounds

It acts as a key intermediate in the chloromethylation of aromatic compounds. This process is essential for transforming aromatic compounds into a variety of fine chemicals, polymers, and pharmaceuticals. The chloromethylation reaction is a cornerstone in organic synthesis, providing a pathway to numerous functional materials .

Hypercrosslinked Porous Polymer Materials

The compound is instrumental in the design and synthesis of hypercrosslinked porous polymer materials (HCPs). These materials have a wide range of applications, including gas storage, carbon capture, pollutant removal, molecular separation, catalysis, drug delivery, and sensing. HCPs are valued for their high surface area, easy functionalization, and diverse synthetic methods .

Drug Delivery and Ion Exchange

4-(Chloromethyl)-5-cyclobutyl-1,3-oxazole has been used in the synthesis of hypercrosslinked polymers (HCPs) that are employed in drug delivery systems and ion exchange processes. These applications take advantage of the unique swelling properties of HCPs, which can be influenced by factors such as initial monomer concentration, degree of crosslinking, and polymer polarity .

Propiedades

IUPAC Name |

4-(chloromethyl)-5-cyclobutyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c9-4-7-8(11-5-10-7)6-2-1-3-6/h5-6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBGTKDDWAKEAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=C(N=CO2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chloromethyl)-5-cyclobutyl-1,3-oxazole | |

CAS RN |

1519148-30-1 |

Source

|

| Record name | 4-(chloromethyl)-5-cyclobutyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-(Cyclohexyloxy)pyridin-3-yl]methanamine](/img/structure/B2918055.png)

![2-[4-(Aminomethyl)phenyl]acetonitrile](/img/structure/B2918057.png)

![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2918059.png)

![1-[(4-{[(3-Chlorophenyl)amino]sulfonyl}phenyl)methyl]azolidine-2,5-dione](/img/structure/B2918064.png)

![2-(4-chlorobenzyl)-5-(4-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2918070.png)

![2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2918074.png)